A Comprehensive Guide to the Structural Elucidation of 4-(Difluoromethoxy)-N-(propan-2-yl)aniline
A Comprehensive Guide to the Structural Elucidation of 4-(Difluoromethoxy)-N-(propan-2-yl)aniline
Abstract
This technical guide provides a comprehensive, multi-technique approach to the structural elucidation of 4-(difluoromethoxy)-N-(propan-2-yl)aniline (CAS No: 1042524-38-8).[1] Aimed at researchers, scientists, and professionals in drug development, this document moves beyond a simple listing of analytical techniques. It delves into the causal logic behind experimental choices and the interpretation of spectroscopic data, grounding the entire process in the principles of scientific integrity. By integrating data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and multi-nuclear (¹H, ¹³C, ¹⁹F) Magnetic Resonance (NMR) Spectroscopy, we present a self-validating workflow to unequivocally confirm the molecular structure of this fluorinated aniline derivative.
Introduction: The Rationale for Elucidation
The molecule 4-(difluoromethoxy)-N-(propan-2-yl)aniline is a substituted aniline derivative. The incorporation of a difluoromethoxy (-OCHF₂) group is a prevalent strategy in modern medicinal chemistry, often employed to enhance metabolic stability, modulate lipophilicity, and improve the binding affinity of drug candidates.[2] The N-isopropyl group also influences the compound's steric and electronic properties. Accurate structural confirmation is the foundational step for any further research, be it in process development, quality control, or structure-activity relationship (SAR) studies.[1]
This guide outlines a systematic and authoritative workflow for confirming the identity and structure of this compound, emphasizing the synergy between different analytical methods.
Caption: A logical workflow for comprehensive structural elucidation.
Foundational Analysis: Mass Spectrometry
The first step in any structural elucidation is to determine the molecular formula. High-resolution mass spectrometry (HRMS) is the gold standard for this purpose.
Expected Outcome: For 4-(difluoromethoxy)-N-(propan-2-yl)aniline, with a chemical formula of C₁₀H₁₃F₂NO, the expected molecular weight is 201.21 g/mol .[1] HRMS would provide a highly accurate mass measurement of the molecular ion.
Table 1: Predicted High-Resolution Mass Spectrometry Data
| Ion Species | Calculated m/z |
|---|---|
| [M+H]⁺ | 202.1034 |
| [M+Na]⁺ | 224.0853 |
| [M]⁺ | 201.0959 |
Fragmentation Analysis (Electron Ionization - EI): In a typical EI-MS experiment, the molecular ion will undergo fragmentation, providing valuable structural clues. The fragmentation pattern of N-isopropylanilines is well-characterized.[3][4] A primary fragmentation pathway involves the loss of a methyl group (•CH₃) to form a stable secondary carbocation, which is often the base peak.
-
Molecular Ion (M⁺): A peak at m/z = 201 is expected.
-
Base Peak ([M-15]⁺): Loss of a methyl radical from the isopropyl group is anticipated to yield a strong peak at m/z = 186. This results from the formation of a stable cation.
Caption: Primary fragmentation pathway in EI-Mass Spectrometry.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Dissolve approximately 1 mg of the analyte in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Instrumentation: Utilize a Gas Chromatography system coupled to a Mass Spectrometer with an Electron Ionization (EI) source.
-
GC Conditions:
-
Column: Standard non-polar column (e.g., HP-5ms).
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 80°C, hold for 1 minute, then ramp to 280°C at a rate of 15°C/min.
-
-
MS Conditions:
-
Ionization Energy: 70 eV.[3]
-
Mass Range: Scan from m/z 40 to 300.
-
Data Acquisition: Acquire data in full scan mode to identify the molecular ion and fragmentation pattern.
-
Functional Group Identification: Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective technique for identifying the key functional groups present in a molecule. For 4-(difluoromethoxy)-N-(propan-2-yl)aniline, we expect to see characteristic absorptions for the N-H bond, aromatic C-H and C=C bonds, aliphatic C-H bonds, the C-N bond, and the C-O-C ether linkage.
Table 2: Predicted Infrared Absorption Frequencies
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3350 - 3310 | N-H Stretch (single, weak-medium) | Secondary Amine[5] |
| 3100 - 3000 | C-H Stretch | Aromatic (sp² C-H) |
| 2980 - 2850 | C-H Stretch | Aliphatic (sp³ C-H)[3] |
| ~1600, ~1510 | C=C Stretch | Aromatic Ring[3] |
| 1335 - 1250 | C-N Stretch | Aromatic Amine[5] |
| 1150 - 1050 | C-O-C Asymmetric Stretch | Aryl Ether |
| ~825 | C-H Out-of-Plane Bend | 1,4-disubstituted (para) Aromatic Ring[3] |
The presence of a single, relatively sharp band in the 3350-3310 cm⁻¹ region is a key diagnostic feature distinguishing this secondary amine from a primary amine (which would show two bands) or a tertiary amine (which would show none).[5][6]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a single drop of the neat liquid sample directly onto the ATR crystal (e.g., diamond or germanium). If the sample is a solid, press a small amount firmly onto the crystal.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Scan Range: 4000 - 600 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: Co-add 16 or 32 scans to achieve a good signal-to-noise ratio.
-
-
Processing: Perform a background scan of the clean, empty ATR crystal before analyzing the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Definitive Structural Mapping: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise connectivity and chemical environment of atoms in an organic molecule.[7] For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete and unambiguous structural picture.
Proton (¹H) NMR Spectroscopy
The ¹H NMR spectrum gives information on the number, environment, and neighboring protons for each unique hydrogen atom in the molecule.
Table 3: Predicted ¹H NMR Spectral Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~ 6.8 - 7.1 | Doublet | 2H | Aromatic (ortho to -OCHF₂) | Aromatic protons deshielded by the ether group. |
| ~ 6.5 - 6.7 | Doublet | 2H | Aromatic (ortho to -NH) | Aromatic protons shielded by the electron-donating amine group. |
| ~ 6.5 | Triplet (t) | 1H | -OCHF₂ | The proton is coupled to two equivalent fluorine atoms (n+1 rule does not apply directly, but a triplet is expected due to J-coupling). |
| ~ 3.6 | Septet (sept) | 1H | -CH(CH₃)₂ | The methine proton is coupled to the six equivalent methyl protons (6+1=7). |
| ~ 3.5 | Broad Singlet | 1H | -NH- | The amine proton often appears as a broad signal due to quadrupole broadening and exchange. |
| ~ 1.2 | Doublet (d) | 6H | -CH(CH₃)₂ | The six methyl protons are coupled to the single methine proton (1+1=2). |
Note: Data are predicted based on established chemical shift principles and data from analogous compounds. Actual experimental values may vary.[1]
Carbon-¹³ (¹³C) NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of unique carbon environments. Due to the presence of fluorine, C-F coupling will be observed for the difluoromethoxy carbon and the aromatic carbon attached to it.
Table 4: Predicted ¹³C NMR Spectral Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~149 | Aromatic C-O | Quaternary carbon attached to the electronegative oxygen. |
| ~140 | Aromatic C-N | Quaternary carbon attached to nitrogen. |
| ~122 | Aromatic C-H | Aromatic methine carbons. |
| ~116 | Aromatic C-H | Aromatic methine carbons. |
| ~115 (triplet) | -OCHF₂ | Carbon is directly bonded to two fluorine atoms, leading to a large C-F coupling constant and a triplet multiplicity. |
| ~45 | -CH(CH₃)₂ | Aliphatic methine carbon. |
| ~23 | -CH(CH₃)₂ | Aliphatic methyl carbons. |
Fluorine-¹⁹ (¹⁹F) NMR Spectroscopy
Given the presence of fluorine, ¹⁹F NMR is a crucial and highly sensitive technique for characterizing the difluoromethoxy group.[8] Fluorine-19 is a spin-1/2 nucleus with 100% natural abundance, making it easy to detect.[9]
Expected Outcome: The spectrum is expected to show a single signal for the two equivalent fluorine atoms of the -OCHF₂ group. This signal will be split into a doublet due to coupling with the single proton on the same carbon (¹J-FH). The chemical shift for difluoromethoxy groups typically appears in a characteristic region.
-
Chemical Shift: Predicted around -80 to -95 ppm (relative to CFCl₃).
-
Multiplicity: Doublet.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 10-20 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR (δ = 0.00 ppm).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.
-
¹H NMR Acquisition:
-
Acquire a standard 1D proton spectrum.
-
Typical parameters: 32 scans, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled 1D carbon spectrum.
-
Typical parameters: 1024 or more scans, relaxation delay of 2 seconds.
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-coupled 1D fluorine spectrum (to observe the doublet splitting).
-
Use an appropriate fluorine reference standard or reference the spectrometer's internal calibration.
-
Conclusion: A Unified Structural Assignment
The collective evidence from MS, IR, and multi-nuclear NMR provides a robust and self-validating confirmation of the structure of 4-(difluoromethoxy)-N-(propan-2-yl)aniline.
Caption: Summary of corroborating evidence for the final structure.
-
Mass Spectrometry confirms the molecular formula C₁₀H₁₃F₂NO and the presence of an isopropyl group through its characteristic fragmentation.
-
IR Spectroscopy identifies the key functional groups: a secondary amine, an aromatic ring, and aliphatic C-H bonds. The out-of-plane bending confirms the 1,4-substitution pattern.
-
NMR Spectroscopy provides the definitive map. ¹H NMR shows the classic para-substituted aromatic pattern and the isopropyl splitting. ¹³C and ¹⁹F NMR confirm the presence and environment of the difluoromethoxy group.
Together, these techniques leave no ambiguity as to the identity of the compound.
References
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PubChem. 4-(Difluoromethoxy)aniline | C7H7F2NO | CID 737363. [Link]
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Pharmaffiliates. CAS No : 22236-10-8 | Product Name : 4-(Difluoromethoxy)aniline. [Link]
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University of Calgary. IR Spectroscopy Tutorial: Amines. [Link]
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PubChem. N-Isopropylaniline | C9H13N | CID 13032. [Link]
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LCGC International. Analyzing Organofluorine Compounds in the Environment Using Combustion Ion Chromatography (CIC) and Other Methods. [Link]
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JEOL Ltd. Structure Elucidation of Fluorinated Compounds by NMR. [Link]
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University of Wisconsin-Platteville. INFRARED SPECTROSCOPY (IR). [Link]
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PMC. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. [Link]
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PubChem. 2-Isopropylaniline | C9H13N | CID 12561. [Link]
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Illinois State University. Infrared Spectroscopy. [Link]
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SlidePlayer. Infrared (IR) Spectroscopy. [Link]
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